molecular formula C20H20N2O2 B11949080 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline CAS No. 853331-20-1

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline

Cat. No.: B11949080
CAS No.: 853331-20-1
M. Wt: 320.4 g/mol
InChI Key: SZHWHPXVUVDSCM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group attached to a phenyl ring and a morpholine ring attached to the quinoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with a β-ketoester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via electrophilic aromatic substitution using methanol and an acid catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and morpholine groups may enhance the compound’s ability to bind to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the methoxy and morpholine groups.

    4-Morpholinoquinoline: Lacks the methoxy group.

    2-(4-Methoxyphenyl)quinoline: Lacks the morpholine group.

Uniqueness

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline is unique due to the presence of both the methoxy and morpholine groups, which may contribute to its distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

853331-20-1

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)quinolin-4-yl]morpholine

InChI

InChI=1S/C20H20N2O2/c1-23-16-8-6-15(7-9-16)19-14-20(22-10-12-24-13-11-22)17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3

InChI Key

SZHWHPXVUVDSCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4

Origin of Product

United States

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